(S)-2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine
Description
Chemical Nomenclature and Structural Characteristics
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name (1S)-2,2,2-trifluoro-1-(4-fluoro-2-methylphenyl)ethanamine adheres to IUPAC guidelines for prioritizing substituents and specifying stereochemistry. Breaking down the name:
- Parent chain : Ethanamine (a two-carbon chain with an amine group at position 1).
- Substituents :
- A trifluoromethyl group (-CF₃) at position 1.
- A 4-fluoro-2-methylphenyl group (aromatic ring with fluorine at position 4 and a methyl group at position 2) at position 1.
- Stereodescriptor : The (S) configuration denotes the spatial arrangement around the chiral center.
The numbering of the phenyl ring follows the lowest locant rule, assigning positions 2 and 4 to the methyl and fluorine groups, respectively. The molecular formula C₉H₉F₄N reflects the compound’s composition, with a molecular weight of 207.17 g/mol .
Table 1: Key Structural and Nomenclature Data
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (1S)-2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethanamine | |
| Molecular Formula | C₉H₉F₄N | |
| Molecular Weight | 207.17 g/mol | |
| SMILES Notation | CC1=C(C=CC(=C1)F)C@@HN |
Stereochemical Configuration and Chiral Center Analysis
The compound’s chirality arises from the carbon atom bonded to the amine group, which is connected to four distinct substituents:
- Trifluoromethyl group (-CF₃)
- 4-fluoro-2-methylphenyl group
- Amino group (-NH₂)
- Hydrogen atom (-H)
Using the Cahn-Ingold-Prelog (CIP) priority rules:
- Highest priority : The amino group (-NH₂, atomic number of N = 7).
- Second priority : Trifluoromethyl group (-CF₃; F = 9).
- Third priority : 4-fluoro-2-methylphenyl group (C = 6).
- Lowest priority : Hydrogen (-H).
When the lowest-priority group (H) is oriented away, the remaining substituents form a counterclockwise sequence, resulting in the (S) configuration. This stereochemical assignment is critical for interactions in chiral environments, such as enzyme binding pockets.
Structural Analogues and Isomeric Considerations
Structural analogues of this compound vary in substituent positions, fluorine content, or stereochemistry. Key examples include:
(R)-2,2,2-Trifluoro-1-phenyl-ethylamine
- Molecular Formula : C₈H₈F₃N.
- Difference : Lacks the methyl and fluorine substituents on the phenyl ring and has an (R) configuration.
(S)-2,2,2-Trifluoro-1-(3-fluoro-2-methylphenyl)ethan-1-amine
- Molecular Formula : C₉H₉F₄N.
- Difference : Fluorine substituent at position 3 instead of 4 on the phenyl ring.
Table 2: Comparison of Structural Analogues
Isomeric forms include enantiomers (e.g., (R) vs. (S)) and positional isomers (e.g., fluorine at position 3 vs. 4). The presence of electron-withdrawing fluorine atoms and steric effects from the methyl group influence the compound’s reactivity and physicochemical properties.
Properties
Molecular Formula |
C9H9F4N |
|---|---|
Molecular Weight |
207.17 g/mol |
IUPAC Name |
(1S)-2,2,2-trifluoro-1-(4-fluoro-2-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H9F4N/c1-5-4-6(10)2-3-7(5)8(14)9(11,12)13/h2-4,8H,14H2,1H3/t8-/m0/s1 |
InChI Key |
SXXHCHHVMARHSX-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)[C@@H](C(F)(F)F)N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methylbenzaldehyde and trifluoroacetaldehyde.
Formation of Intermediate: The initial step involves the formation of an imine intermediate through the reaction of 4-fluoro-2-methylbenzaldehyde with an amine source.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine product.
Industrial Production Methods
In an industrial setting, the production of (S)-2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification: Employing purification techniques such as crystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(S)-2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (S)-2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in medicinal applications, it may influence neurotransmitter pathways or enzyme activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
Position of Fluorine
- (S)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethan-1-amine hydrochloride (CAS: 1391436-37-5):
Additional Substituents
- 2-Fluoro-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine (CAS: 1824604-61-6): Replaces the methyl group with a trifluoromethyl group at the ortho position.
- 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine HCl (CAS: 1803606-55-4):
Stereochemical Variations
- (S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride (CAS: 1391504-94-1):
Molecular Weight and Solubility
The target compound’s ortho-methyl group introduces steric hindrance compared to analogs with smaller substituents (e.g., fluorine), which may reduce enzymatic degradation.
Data Table: Key Analogs of (S)-2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine
Biological Activity
(S)-2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine is a fluorinated organic compound with significant potential in medicinal chemistry and biological applications. This article explores its biological activity, including mechanisms of action, research findings, and relevant case studies.
- Molecular Formula : C9H9F4N
- Molecular Weight : 207.17 g/mol
- IUPAC Name : (1R)-2,2,2-trifluoro-1-(4-fluoro-2-methylphenyl)ethanamine
- CAS Number : 886370-02-1
The compound features a trifluoromethyl group and a fluoro-substituted aromatic ring, which contribute to its unique chemical behavior and biological interactions.
The biological activity of (S)-2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl and fluoro substituents enhance binding affinity to certain enzymes and receptors, potentially modulating their activity. This compound may act as an inhibitor or activator , depending on the target enzyme or receptor involved.
Enzyme Inhibition
Research indicates that (S)-2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine may exhibit inhibitory effects on various enzymes. For instance:
- Acetylcholinesterase (AChE) : Similar fluorinated compounds have shown competitive inhibition of AChE. Kinetic studies reveal that such inhibitors can bind reversibly and acylate the active site serine residue, leading to prolonged enzyme inhibition .
Antimicrobial Activity
Preliminary studies suggest that fluorinated amines can possess antimicrobial properties. The presence of fluorine atoms often enhances lipophilicity and metabolic stability, potentially increasing the efficacy of these compounds against microbial targets.
Study 1: Inhibition of AChE
A study conducted on a structurally similar compound demonstrated that fluorinated derivatives could effectively inhibit human AChE with a value in the low nanomolar range. The mechanism involved competitive inhibition followed by slow acylation of the enzyme . This suggests that (S)-2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine may exhibit similar properties.
Study 2: Synthesis and Biological Evaluation
In a synthetic study involving various fluorinated amines, compounds with trifluoromethyl groups were evaluated for their biological activity against different enzyme targets. Many exhibited promising results in terms of potency and selectivity . The unique combination of substituents in (S)-2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine could enhance its therapeutic potential.
Comparative Analysis
The following table compares (S)-2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine with structurally related compounds:
| Compound Name | CAS Number | Molecular Formula | Biological Activity |
|---|---|---|---|
| (S)-Trifluoromethyl Amine | 886370-02-1 | C9H9F4N | AChE Inhibition |
| (R)-Trifluoromethyl Amine | 1187928-45-5 | C9H9F4N | Potential Antimicrobial |
| 1-(3-Tert-butylphenyl)-2,2,2-trifluoroethanone | - | C12H12F3O | Competitive AChE Inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
